molecular formula C23H16ClN5O2 B2773961 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 852440-72-3

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No. B2773961
CAS RN: 852440-72-3
M. Wt: 429.86
InChI Key: KVOFIWSZMYLZSL-UHFFFAOYSA-N
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Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study by El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to the chemical . They evaluated the antitumor activity of these compounds against the human breast adenocarcinoma cell line MCF7. The study found that some derivatives showed mild to moderate antitumor activity compared to doxorubicin, a reference antitumor drug (El-Morsy, El-Sayed, & Abulkhair, 2017).

Crystallographic Studies

Subasri et al. (2017) investigated the crystal structures of (diaminopyrimidin-2-yl)thioacetamide derivatives, which are structurally related to the compound . Their work provided insights into the molecular geometry and intermolecular interactions of these compounds (Subasri et al., 2017).

Antimicrobial and Anticancer Properties

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazolo[4,3-d]-pyrimidine derivatives with potential antimicrobial and anticancer activities. They discovered that some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, and most synthesized compounds showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Inhibitory Activity Against CDK2 Enzyme

Abdel-Rahman et al. (2021) conducted a study on pyridine, pyrazoloyridine, and furopyridine derivatives as inhibitors of the CDK2 enzyme. They found that some compounds, including those structurally similar to the chemical , were among the most active inhibitors, suggesting potential applications in cancer therapy (Abdel-Rahman et al., 2021).

Synthesis and Antimicrobial Activity

Bondock, Rabie, Etman, and Fadda (2008) investigated the synthesis of new heterocycles incorporating antipyrine moiety, including 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. They evaluated these compounds for antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c24-16-8-10-17(11-9-16)29-22-19(12-26-29)23(31)28(14-25-22)13-21(30)27-20-7-3-5-15-4-1-2-6-18(15)20/h1-12,14H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOFIWSZMYLZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide

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